molecular formula C14H12ClN B11960644 N-(4-Chlorobenzylidene)-O-toluidine CAS No. 33630-00-1

N-(4-Chlorobenzylidene)-O-toluidine

Cat. No.: B11960644
CAS No.: 33630-00-1
M. Wt: 229.70 g/mol
InChI Key: PNCLGTWPAKYJHE-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-O-toluidine is an organic compound belonging to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to a nitrogen atom, which is further connected to a toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorobenzylidene)-O-toluidine can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and O-toluidine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and adding a catalytic amount of an acid, such as acetic acid. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is usually isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-O-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which N-(4-Chlorobenzylidene)-O-toluidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzylidene)-O-toluidine is unique due to the presence of both chloro and toluene groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

33630-00-1

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C14H12ClN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-10H,1H3

InChI Key

PNCLGTWPAKYJHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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